molecular formula C11H12O B11918740 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone

Katalognummer: B11918740
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: RRQVCABYKUIXBQ-GLYLRITDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone is a chemical compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of a ketone group attached to the indane ring system

Vorbereitungsmethoden

The synthesis of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 1-indanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas as the reducing agent. The reaction proceeds as follows:

1-Indanone+H2Pd/CThis compound\text{1-Indanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 1-Indanone+H2​Pd/C​this compound

Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving high yields and purity of the desired product.

Analyse Chemischer Reaktionen

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be compared with other similar compounds, such as:

    1-Indanone: The parent compound, which lacks the additional hydrogenation and ketone group.

    2-Indanone: A structural isomer with the ketone group located at a different position on the indane ring.

    1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone: A related compound with an indole ring system instead of an indane ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

1-[(3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl]ethanone

InChI

InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-7,9-11H,1H3/t9-,10?,11-/m1/s1

InChI-Schlüssel

RRQVCABYKUIXBQ-GLYLRITDSA-N

Isomerische SMILES

CC(=O)C1C=C[C@@H]2[C@H]1C=CC=C2

Kanonische SMILES

CC(=O)C1C=CC2C1C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.